molecular formula C19H14N2O3 B11959256 4-nitrophenyl N-phenylbenzenecarboximidoate

4-nitrophenyl N-phenylbenzenecarboximidoate

Katalognummer: B11959256
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: ZMLFRLJAAHTHBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitrophenyl N-phenylbenzenecarboximidoate is an organic compound that belongs to the class of phenylbenzenecarboximidoates. This compound is characterized by the presence of a nitrophenyl group and a phenylbenzenecarboximidoate moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 4-nitrophenyl N-phenylbenzenecarboximidoate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-nitrophenyl N-phenylbenzenecarboximidoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and solvents such as dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-nitrophenyl N-phenylbenzenecarboximidoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-nitrophenyl N-phenylbenzenecarboximidoate involves its interaction with specific molecular targets. For example, in catalytic reduction reactions, the nitrophenyl group is reduced to an amino group, which can then participate in further chemical transformations . The pathways involved in these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

4-nitrophenyl N-phenylbenzenecarboximidoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Eigenschaften

Molekularformel

C19H14N2O3

Molekulargewicht

318.3 g/mol

IUPAC-Name

(4-nitrophenyl) N-phenylbenzenecarboximidate

InChI

InChI=1S/C19H14N2O3/c22-21(23)17-11-13-18(14-12-17)24-19(15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-14H

InChI-Schlüssel

ZMLFRLJAAHTHBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.